Benzyl 2-(dibenzylamino)acetate

Description

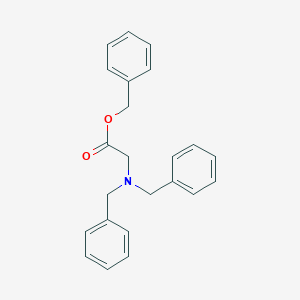

Structure

3D Structure

Properties

IUPAC Name |

benzyl 2-(dibenzylamino)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c25-23(26-19-22-14-8-3-9-15-22)18-24(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15H,16-19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUUNCXYRZIRJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141483-49-0 | |

| Record name | DIBENZYLAMINO-ACETIC ACID BENZYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications of Benzyl 2 Dibenzylamino Acetate in Diversified Organic Synthesis

Utility as a Versatile Building Block in Complex Molecular Architectures

The strategic placement of benzyl (B1604629) groups for both the amine and the carboxylic acid functionalities allows for selective deprotection, a crucial feature for multi-step synthesis. This characteristic has positioned Benzyl 2-(dibenzylamino)acetate as a fundamental component in the construction of diverse and complex molecular frameworks. cymitquimica.com

Benzyl 2-(dibenzylamino)acetate serves as a valuable starting material for the synthesis of a wide array of glycine (B1666218) derivatives. The dibenzylamino group acts as a protected form of the amino acid glycine, allowing for modifications at other parts of the molecule. The benzyl protecting groups can be removed under specific conditions, revealing the primary amine for further functionalization. This approach is instrumental in the synthesis of unnatural α-amino acids, which are of great interest for their potential to enhance the biological activity and stability of peptides.

The structural similarity of Benzyl 2-(dibenzylamino)acetate to a dipeptide unit makes it an excellent building block for the creation of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. For instance, it has been utilized in the synthesis of short antibacterial peptidomimetics. mdpi.com The compound's framework allows for the introduction of various functionalities, leading to the development of novel therapeutic agents. smolecule.comunibo.it

Table 1: Examples of Glycine Derivatives and Peptidomimetics from Benzyl 2-(dibenzylamino)acetate

| Derivative/Peptidomimetic | Synthetic Application | Reference |

|---|---|---|

| N-benzyl-2-(dibenzylamino)-3-hydroxypropanamide | Intermediate for β-Lactam Pseudopeptides | nih.gov |

| Methyl 2-((4-chloro-6-(dibenzylamino)-1,3,5-triazin-2-yl)amino)acetate | Precursor for Triazine-based Peptidomimetics | mdpi.com |

| (R)-2-(dibenzylamino)-3-hydroxypropanoic acid | Intermediate in the synthesis of Lacosamide analogs | google.com |

Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov Benzyl 2-(dibenzylamino)acetate has proven to be a useful synthon for the construction of these important ring systems. rsc.orgresearchgate.netiaea.org The dibenzylamino moiety can be incorporated into various heterocyclic scaffolds, such as pyrrolidines, piperidines, and more complex fused systems.

One common strategy involves the deprotection of the benzyl groups followed by cyclization reactions. For example, the resulting amino ester can undergo intramolecular condensation or participate in multicomponent reactions to form the desired heterocyclic ring. The versatility of this approach allows for the synthesis of a diverse library of nitrogen-containing heterocycles with potential biological activities. rsc.orgresearchgate.netasianpubs.org

The utility of Benzyl 2-(dibenzylamino)acetate extends to the synthesis of key intermediates for active pharmaceutical ingredients (APIs). bldpharm.com Its ability to introduce a protected glycine unit is particularly valuable in the construction of complex drug molecules. For example, derivatives of this compound have been used in the synthesis of antiviral and anticancer agents. nih.gov

Furthermore, it serves as a scaffold for creating analogs of existing drugs, a common strategy in medicinal chemistry to improve efficacy, selectivity, or pharmacokinetic properties. By modifying the core structure of Benzyl 2-(dibenzylamino)acetate or by using it as a starting point for a multi-step synthesis, chemists can generate novel compounds for biological screening. For instance, it has been implicated in the synthesis of intermediates for drugs like Lacosamide, an anticonvulsant medication. google.comgoogleapis.com

Table 2: Pharmaceutical Intermediates Synthesized Using Benzyl 2-(dibenzylamino)acetate Derivatives

| Intermediate | Target Pharmaceutical Class | Reference |

|---|---|---|

| (R)-N-benzyl-2-(dibenzylamino)-3-hydroxypropanamide | Anticonvulsants (Lacosamide analogs) | google.com |

| 2-aminoethyl acetates | Versatile building blocks for various APIs | beilstein-journals.org |

| (R)-1-benzyl-7-methyl-1,4-diazepane-2,5-dione | Intermediates for Suvorexant | googleapis.com |

Application in Catalysis and Polymer Science

In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. Derivatives of Benzyl 2-(dibenzylamino)acetate have been explored as potential ligands for various catalytic processes, including polymerization. For example, a related compound, methyl 2-(dibenzylamino)acetate (MDBAA), has been investigated as a ligand to enhance the catalytic activity of stannous octanoate (B1194180) (Sn(Oct)₂) in the ring-opening polymerization of ε-caprolactone and L-lactide. researchgate.netresearchgate.net

The development of new ligands is a key area of research in catalysis, as they can significantly impact the efficiency and outcome of a reaction. The structural features of Benzyl 2-(dibenzylamino)acetate provide a template that can be modified to create a library of ligands with varying steric and electronic properties, which can then be screened for their effectiveness in different catalytic systems. d-nb.infonih.gov

The incorporation of specific chemical functionalities into polymers is a powerful way to create materials with tailored properties. Benzyl 2-(dibenzylamino)acetate can be used as a monomer or a functionalizing agent in the synthesis of polymers. cymitquimica.com The presence of the dibenzylamino group can introduce hydrophobicity and provide sites for further chemical modification.

For example, polymers containing this moiety could be used in applications such as drug delivery, where the polymer acts as a carrier for a therapeutic agent. The benzyl groups could also be removed post-polymerization to reveal primary amine groups, which can then be used to attach other molecules, such as targeting ligands or cross-linking agents. This approach allows for the creation of complex macromolecular architectures with a high degree of control over their chemical and physical properties. smolecule.commdpi.com

Contribution to New Synthetic Methodologies and Reagent Development

The structural framework of Benzyl 2-(dibenzylamino)acetate, characterized by the presence of a dibenzylamino group attached to an amino acid ester, has proven instrumental in the advancement of novel synthetic methodologies and the development of specialized reagents. The bulky and electronically influential dibenzylamino moiety often serves as a crucial directing or protecting group, enabling high selectivity and efficiency in various organic transformations. Its application has led to the creation of valuable intermediates and reagents for complex molecular synthesis.

One of the significant contributions lies in the development of stereoselective reactions. The dibenzylamino group is pivotal in chelation-controlled additions to aldehydes, directing the stereochemical outcome of the reaction. For instance, the addition of diethylzinc (B1219324) to chiral α-(dibenzylamino) aldehydes proceeds with high diastereoselectivity, yielding syn-2-(dibenzylamino) alcohols. acs.org This methodology provides a reliable route to enantiomerically pure syn-β-amino alcohols after a subsequent debenzylation step. acs.org The high degree of stereocontrol is attributed to the formation of a stable chelate intermediate involving the dibenzylamino group and the incoming nucleophile.

Table 1: Stereoselective Addition of Diethylzinc to α-(Dibenzylamino) Aldehydes acs.org

| Aldehyde Substrate | Product | Diastereomeric Excess (d.e.) |

|---|---|---|

| Chiral α-(dibenzylamino) aldehyde | syn-2-(Dibenzylamino) alcohol | 76-98% |

Furthermore, derivatives of Benzyl 2-(dibenzylamino)acetate have served as foundational structures for creating new reagents with specialized functions. A notable example is the development of 2-(dibenzylamino)butane-1,4-dithiol (DABDT), a non-malodorous, solvent-compatible disulfide-reducing agent. csic.es The synthesis of DABDT starts from aspartic acid, which is perbenzylated to yield dibenzyl N,N-dibenzylaspartate, a compound structurally related to Benzyl 2-(dibenzylamino)acetate. csic.es This multi-step synthesis transforms a simple amino acid into a highly effective reagent for peptide chemistry and bioconjugation, demonstrating how the core structure can be elaborated into valuable chemical tools. csic.es

The compound and its analogs are also central to the development of new reaction pathways. An efficient and simple potassium tert-butoxide (KOt-Bu)-promoted selective ring-opening N-alkylation of 2-methyl-2-oxazoline (B73545) with benzyl halides has been developed to produce 2-aminoethyl acetates. beilstein-journals.org Research has shown that using benzyl chlorides in this reaction, while less reactive than bromides, can achieve high yields with the addition of I₂. beilstein-journals.org This method provides a practical route to versatile tertiary amines and N-substituted thiazolidinones. beilstein-journals.org The study highlights the role of KOt-Bu in not only promoting the ring-opening N-alkylation but also acting as an oxygen donor. beilstein-journals.org

Table 2: KOt-Bu/I₂-Promoted N-Alkylation of 2-Methyl-2-oxazoline with Benzyl Chlorides beilstein-journals.org

| Benzyl Chloride Derivative (para-substituent) | Isolated Yield of Product | Conditions |

|---|---|---|

| -H (3a) | 78% | KOt-Bu (1.0 mmol), 2-methyl-2-oxazoline (0.5 mmol), Benzyl chloride deriv. (1.0 mmol), I₂ (1.0 mmol) in DMC (2 mL), 80 °C, 16 h |

| -Me (3b) | Moderate | |

| -t-Bu (3d) | Moderate | |

| -F (3e) | Good |

Finally, patent literature reveals the use of Benzyl 2-(dibenzylamino)acetate analogs as key intermediates in the synthesis of complex pharmaceutical targets. For example, (S)-benzyl 2-(dibenzylamino)pentanoate is prepared and subsequently hydrolyzed to (S)-2-(dibenzylamino)pentanoic acid. google.com This acid is then used in a multi-step process involving amide formation and reduction to yield advanced intermediates for preparing (3S)-3-amino-N-cyclopropyl-2-hydroxyalkanamide derivatives. google.com This underscores the role of the dibenzylamino-protected amino acid ester as a critical building block in longer, more complex synthetic sequences. google.com

Table of Compounds

| Compound Name | Synonym / Formula |

|---|---|

| Benzyl 2-(dibenzylamino)acetate | C₂₃H₂₃NO₂ nih.gov |

| 2-(Dibenzylamino)ethanol | - |

| 2-Aminoethyl acetate | - |

| 2-(Dibenzylamino)butane-1,4-dithiol | DABDT csic.es |

| Dibenzyl N,N-dibenzylaspartate | - |

| Diethylzinc | - |

| α-(Dibenzylamino) aldehyde | - |

| syn-β-Amino alcohol | - |

| Potassium tert-butoxide | KOt-Bu beilstein-journals.org |

| 2-Methyl-2-oxazoline | - |

| Benzyl chloride | - |

| Benzyl bromide | - |

| Iodine | I₂ beilstein-journals.org |

| (S)-Benzyl 2-(dibenzylamino)pentanoate | - google.com |

| (S)-2-(Dibenzylamino)pentanoic acid | - google.com |

| (3S)-3-Amino-N-cyclopropyl-2-hydroxyalkanamide | - |

Advanced Analytical and Spectroscopic Characterization Techniques for Benzyl 2 Dibenzylamino Acetate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like Benzyl (B1604629) 2-(dibenzylamino)acetate. It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR and ¹³C NMR for Structural Assignment and Purity Confirmation

One-dimensional NMR techniques, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for the initial structural verification and assessment of sample purity.

¹H NMR: In a typical ¹H NMR spectrum of Benzyl 2-(dibenzylamino)acetate, distinct signals corresponding to the different types of protons in the molecule would be expected. The aromatic protons of the three benzyl groups would appear in the downfield region, typically between 7.2 and 7.4 ppm. The methylene (B1212753) protons (CH₂) of the benzyl ester and the two N-benzyl groups would produce characteristic singlets. The CH₂ protons of the benzyl ester would likely appear around 5.1-5.2 ppm, while the two equivalent CH₂ protons of the N,N-dibenzyl group would be expected at approximately 3.6-3.8 ppm. The methylene protons of the acetate (B1210297) group (N-CH₂-COO) would also give a singlet, anticipated around 3.3-3.4 ppm. Integration of these peaks would correspond to the number of protons in each environment, confirming the structural integrity.

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ester group is expected to have a chemical shift in the range of 170-172 ppm. The aromatic carbons would generate signals between 127 and 136 ppm. The methylene carbons (CH₂) of the benzyl groups and the acetate backbone would appear in the upfield region of the spectrum. Specifically, the O-CH₂ carbon of the benzyl ester would be around 66-67 ppm, the N-CH₂ carbons of the dibenzylamino group around 54-55 ppm, and the N-CH₂-COO carbon at approximately 58-59 ppm. The number of distinct signals confirms the symmetry and structure of the molecule.

Interactive Data Table: Predicted NMR Data for Benzyl 2-(dibenzylamino)acetate

| Atom Type | Technique | Predicted Chemical Shift (ppm) | Description |

| Aromatic Protons | ¹H NMR | 7.2 - 7.4 | Protons on the three phenyl rings |

| Ester CH₂ | ¹H NMR | 5.1 - 5.2 | Methylene protons of the benzyl ester |

| N-Benzyl CH₂ | ¹H NMR | 3.6 - 3.8 | Methylene protons of the two N-benzyl groups |

| Acetate CH₂ | ¹H NMR | 3.3 - 3.4 | Methylene protons adjacent to the nitrogen |

| Carbonyl Carbon | ¹³C NMR | 170 - 172 | Ester carbonyl carbon |

| Aromatic Carbons | ¹³C NMR | 127 - 136 | Carbons of the three phenyl rings |

| Ester O-CH₂ | ¹³C NMR | 66 - 67 | Methylene carbon of the benzyl ester |

| Acetate N-CH₂ | ¹³C NMR | 58 - 59 | Methylene carbon adjacent to the nitrogen |

| N-Benzyl N-CH₂ | ¹³C NMR | 54 - 55 | Methylene carbons of the N-benzyl groups |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

For an unambiguous assignment of all proton and carbon signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions within the molecule. For Benzyl 2-(dibenzylamino)acetate, COSY would primarily show correlations between the protons within each aromatic ring, helping to assign the signals for the ortho, meta, and para positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning which proton signal corresponds to which carbon signal. For example, it would show a cross-peak between the ¹H signal of the ester's methylene protons (around 5.1 ppm) and the ¹³C signal of the corresponding carbon (around 67 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is invaluable for piecing together the molecular structure by connecting different fragments. For instance, it would show a correlation between the methylene protons of the benzyl ester and the carbonyl carbon, as well as correlations between the N-benzyl methylene protons and the carbons of their attached phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby allowing for the determination of molecular weight and providing insights into the molecular structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For Benzyl 2-(dibenzylamino)acetate (C₂₃H₂₃NO₂), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula with a high degree of confidence.

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for confirming the identity and assessing the purity of a sample. The sample is first passed through an LC column to separate the target compound from any impurities. The eluent from the column is then introduced into the mass spectrometer, which provides a mass spectrum for the separated components. This allows for the unequivocal identification of the main peak as Benzyl 2-(dibenzylamino)acetate and the characterization of any impurities present.

Chromatographic Methodologies for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of chemical compounds. For chiral molecules, specialized chromatographic methods are required to determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer.

High-Performance Liquid Chromatography (HPLC) is a primary method for purity analysis. By using an appropriate column and mobile phase, Benzyl 2-(dibenzylamino)acetate can be separated from starting materials, by-products, or degradation products. The purity is determined by comparing the peak area of the target compound to the total area of all peaks in the chromatogram.

For determining the enantiomeric excess, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. A sample of Benzyl 2-(dibenzylamino)acetate, if it were resolved into its enantiomers, would be analyzed on a suitable chiral column. The relative peak areas of the two enantiomers would then be used to calculate the enantiomeric excess, providing a quantitative measure of the sample's optical purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable for assessing the purity of Benzyl 2-(dibenzylamino)acetate and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like Benzyl 2-(dibenzylamino)acetate, which possesses several aromatic rings, reversed-phase chromatography is typically the method of choice.

A standard HPLC method would likely employ a C18 stationary phase, which is effective for retaining nonpolar to moderately polar compounds. The mobile phase would consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the benzyl moieties exhibit strong absorbance. UPLC, which uses smaller particle sizes in the stationary phase (typically <2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC.

A proposed method for analyzing impurities in related synthetic precursors, such as benzyl chloride, utilized a C18 column with a mobile phase of acetonitrile and water, demonstrating the utility of this approach for related structures researchgate.net.

Table 1: Representative HPLC/UPLC Parameters for Analysis of Aromatic Esters

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Reversed-Phase C18 or C8, 2.1-4.6 mm ID |

| Particle Size | 5 µm (HPLC), <2 µm (UPLC) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water Gradient |

| Flow Rate | 0.8-1.5 mL/min (HPLC), 0.3-0.6 mL/min (UPLC) |

| Detection | UV-Vis Diode Array Detector (DAD) at ~254 nm |

| Column Temperature | 25-40 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

While Benzyl 2-(dibenzylamino)acetate itself is not chiral, the principles of chiral chromatography are vital for assessing the enantiomeric purity of related chiral compounds that might be used in its synthesis or share structural motifs. Chiral chromatography is a specialized form of liquid chromatography that utilizes a chiral stationary phase (CSP) to resolve enantiomers.

The separation of chiral benzyl alcohol derivatives has been successfully achieved using Pirkle-type CSPs, such as N-(3,5-dinitrobenzoyl)-D-phenylglycine researchgate.netscirp.org. These separations often require pre-column derivatization of the alcohol to an ester to enhance interaction with the CSP. For other classes of compounds, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are also widely used and have proven effective in resolving a broad range of chiral molecules researchgate.net. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol), is critical for achieving optimal separation researchgate.netscirp.org. The development of effective chiral separation methods is crucial in pharmaceutical contexts where the biological activity of enantiomers can differ significantly nih.gov.

Table 2: Common Chiral Stationary Phases for Benzyl-Containing Compounds

| CSP Type | Example | Typical Mobile Phase |

|---|---|---|

| Pirkle-Type (π-acceptor/π-donor) | N-(3,5-dinitrobenzoyl)-D-phenylglycine | Hexane/Isopropanol |

| Polysaccharide-Based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol or Methanol |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Aqueous/Organic Mixtures |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For Benzyl 2-(dibenzylamino)acetate, the IR spectrum would be expected to show several characteristic absorption bands. The most prominent peak would be from the ester carbonyl (C=O) stretch, typically appearing in the 1735-1750 cm⁻¹ region. The C-O stretching vibrations of the ester group would produce strong bands in the 1000-1300 cm⁻¹ range. Aromatic C-H stretching from the three benzyl groups would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would appear just below 3000 cm⁻¹. The C-N stretching of the tertiary amine is expected in the 1000-1250 cm⁻¹ region, often overlapping with other signals. Aromatic C=C ring stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ range. IR spectra of related compounds like benzyl acetate and benzylamine (B48309) confirm these assignments researchgate.netchemicalbook.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The UV spectrum of Benzyl 2-(dibenzylamino)acetate is dominated by the absorption of its three benzene (B151609) rings. These rings give rise to π → π* transitions. uzh.chlibretexts.org Typically, benzene and its simple derivatives show a strong absorption band (the E2 band) around 200-210 nm and a weaker, fine-structured band (the B band) around 250-270 nm. For Benzyl 2-(dibenzylamino)acetate, an intense absorption maximum (λmax) would be expected in the 250-270 nm range, characteristic of the phenyl chromophores. The presence of multiple, electronically isolated benzyl groups would likely result in an additive effect on the molar absorptivity. The UV spectrum of benzyl acetate, for instance, shows absorption around 260 nm nih.gov.

Table 3: Predicted Spectroscopic Data for Benzyl 2-(dibenzylamino)acetate

| Spectroscopy Type | Expected Signal | Assignment |

|---|---|---|

| IR | ~3030 cm⁻¹ | Aromatic C-H Stretch |

| IR | ~2850-2960 cm⁻¹ | Aliphatic C-H Stretch |

| IR | ~1740 cm⁻¹ | Ester C=O Stretch |

| IR | ~1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| IR | ~1150-1250 cm⁻¹ | Ester C-O Stretch & C-N Stretch |

| UV-Vis | ~260 nm | π → π* Transition (Benzene Ring) |

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for Benzyl 2-(dibenzylamino)acetate is not publicly available, analysis of structurally related compounds provides valuable insight into the likely conformations and intermolecular interactions.

For example, the crystal structure of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one reveals that the benzyl and phenyl substituents adopt equatorial orientations to minimize steric hindrance researchgate.net. In this structure, the piperidine (B6355638) ring adopts a chair conformation. This study highlights that even bulky groups like benzyl will orient themselves in the most sterically favorable positions within the crystal lattice researchgate.net. For Benzyl 2-(dibenzylamino)acetate, it can be anticipated that the three benzyl groups will arrange themselves to minimize steric clash, likely adopting a staggered or propeller-like conformation around the central nitrogen and ester functionalities. The packing in the crystal would be governed by weak van der Waals forces and potential C-H···π interactions between the benzyl groups of adjacent molecules.

Emerging Research Frontiers and Future Perspectives

Rational Design and Synthesis of Novel Benzyl (B1604629) 2-(dibenzylamino)acetate Derivatives

The rational design of new molecules is a cornerstone of modern chemical research, enabling the creation of compounds with tailored properties. For Benzyl 2-(dibenzylamino)acetate, future efforts will likely focus on systematic structural modifications to influence its physical, chemical, and biological characteristics.

Key Strategies for Derivative Design:

Substituent Modification: Introducing a variety of functional groups onto the aromatic rings of the benzyl and dibenzylamino moieties can dramatically alter the molecule's electronic and steric properties. For example, incorporating electron-withdrawing or electron-donating groups could modulate the reactivity of the ester and amine functionalities.

Scaffold Hopping: This strategy involves replacing parts of the molecular scaffold with different chemical groups while retaining similar biological activity or chemical reactivity. nih.gov For Benzyl 2-(dibenzylamino)acetate, the benzyl ester could be replaced with other ester groups or even different functional groups to explore new chemical spaces and potential applications. nih.gov

Bioisosteric Replacement: In the context of developing bioactive molecules, replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles.

The synthesis of these new derivatives will leverage both established and innovative chemical reactions. While classic esterification methods, such as reacting the corresponding acid with benzyl alcohol, remain relevant, new catalytic systems are being explored to improve efficiency and yield. geniusjournals.org The development of novel benzylating reagents that function under nearly neutral conditions could also provide a mild and efficient route for synthesizing derivatives, particularly for acid- or alkali-labile compounds. researchgate.net The synthesis of derivatives with specific stereochemistry is also a promising area, as different stereoisomers can exhibit vastly different biological activities. nih.govacs.org

Unveiling Undiscovered Reactivity Patterns and Mechanistic Pathways in Complex Transformations

A complete understanding of a molecule's reactivity is essential for its effective application in synthesis. While the basic reactivity of the ester and amine groups in Benzyl 2-(dibenzylamino)acetate is known, its behavior in more complex transformations and the subtle mechanistic details remain largely unexplored.

Future research is expected to focus on several key areas:

Catalytic Activation: Exploring the use of transition metal catalysts to activate specific bonds within the molecule could unlock novel reaction pathways. For instance, C-H activation of the benzyl groups could lead to new functionalization strategies.

Cycloaddition Reactions: The core structure could potentially participate in or be formed through cycloaddition reactions. For example, base-catalyzed [3+2] cycloaddition of N-benzyl ketimines to arylacetylenes has been used to form pyrroline (B1223166) intermediates, suggesting that the N-benzyl motifs in the target molecule could be leveraged in similar transformations. researchgate.net Similarly, the reactivity of benzyl azides in 1,3-dipolar cycloadditions points to potential pathways for incorporating nitrogen-containing heterocycles. mdpi.com

Anionic Reactivity: The generation of carbanions is a powerful tool in organic synthesis. Studies on bis-acceptor-substituted benzyl anions have provided insights into their nucleophilic reactivities. researchgate.net Investigating the formation and reactivity of anions derived from Benzyl 2-(dibenzylamino)acetate could open doors to new carbon-carbon bond-forming reactions.

A deeper mechanistic understanding will be achieved by combining experimental studies with computational methods. Kinetic studies can elucidate reaction rates and orders, while isotopic labeling and spectroscopic analysis of intermediates can provide direct evidence for proposed pathways.

Broadening the Scope of Synthetic Transformations and Applications in Chemical Sciences

The unique combination of a tertiary amine and an ester functional group within a sterically demanding environment suggests that Benzyl 2-(dibenzylamino)acetate and its derivatives could serve as valuable building blocks or modifiers in various fields.

Potential Future Applications:

Medicinal Chemistry: Numerous benzyl derivatives have shown significant biological activity. For instance, various compounds act as potent anticonvulsants, phosphodiesterase inhibitors, and antimicrobial agents. nih.govmdpi.comnih.gov By applying rational design principles, derivatives of Benzyl 2-(dibenzylamino)acetate could be developed as novel therapeutic agents.

Agrochemicals: Benzyl esters and related compounds have been investigated as eco-friendly pesticides and repellents. nih.govnih.gov Modifications to the Benzyl 2-(dibenzylamino)acetate structure could lead to new agrochemicals with improved efficacy and environmental profiles.

Materials Science: The bulky benzyl groups and the polar ester and amine functionalities could impart interesting properties to polymers or other materials. Derivatives could be explored as plasticizers, coatings, or components of more complex macromolecular structures.

The expansion into these areas will require interdisciplinary collaboration between synthetic chemists, biologists, and materials scientists to design, synthesize, and test novel compounds for specific applications.

Computational Chemistry and Theoretical Studies for Predictive Understanding of Reactivity and Structure

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental research. For Benzyl 2-(dibenzylamino)acetate, theoretical studies can provide profound insights into its structure, reactivity, and potential interactions with other molecules.

Future computational work will likely involve a range of techniques to build predictive models for the behavior of Benzyl 2-(dibenzylamino)acetate and its derivatives. These methods allow for the in-silico screening of virtual libraries of compounds, saving time and resources in the laboratory.

Table 1: Application of Computational Methods to Benzyl 2-(dibenzylamino)acetate Research

| Computational Method | Research Objective | Potential Insights for Benzyl 2-(dibenzylamino)acetate |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and predict reactivity. researchgate.net | Calculate transition state energies, map reaction pathways, and predict sites of nucleophilic or electrophilic attack. |

| Molecular Docking | Predict binding modes and affinities of ligands to biological targets. nih.gov | Identify potential protein targets and guide the design of bioactive derivatives by predicting how they fit into active sites. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity or physical properties. scribd.com | Develop models that predict the activity of new derivatives based on their structural features, accelerating the discovery of potent compounds. |

| Molecular Dynamics (MD) Simulations | Study the conformational flexibility and dynamics of molecules over time. | Understand how the molecule and its derivatives behave in different solvent environments and how they interact with biological membranes or macromolecules. |

| Conformational Analysis | Identify low-energy conformations and predict the preferred three-dimensional structure. mdpi.com | Determine the likely shape of the molecule in solution, which is crucial for understanding its reactivity and biological interactions. |

By integrating these computational approaches with experimental work, researchers can adopt a more predictive and efficient strategy for exploring the chemistry of Benzyl 2-(dibenzylamino)acetate. This synergy will accelerate the discovery of new derivatives, reactions, and applications, ensuring that this versatile compound remains a subject of significant scientific interest.

Q & A

Q. What are the established synthetic routes for benzyl 2-(dibenzylamino)acetate, and how can reaction conditions be optimized for higher yields?

Benzyl 2-(dibenzylamino)acetate is typically synthesized via sequential alkylation of glycine esters. For example, glycine methyl ester hydrochloride undergoes N-benzylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form methyl 2-(dibenzylamino)acetate. Subsequent transesterification with benzyl alcohol yields the target compound . Optimization involves:

- Stoichiometric control : Excess benzyl halide (1.2–1.5 equivalents) ensures complete alkylation but risks over-alkylation.

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.

- Temperature : Reactions are typically conducted at 50–80°C to balance kinetics and side reactions .

Q. What spectroscopic techniques are most effective for characterizing benzyl 2-(dibenzylamino)acetate, and how are key spectral features interpreted?

For structural confirmation:

- ¹H NMR : Aromatic protons (δ 7.20–7.40, m, 10H) confirm dibenzyl groups. Ester methylene protons appear as a quartet (δ ~4.2–4.3) .

- ¹³C NMR : The ester carbonyl resonates at δ ~171.9, while quaternary carbons of the dibenzylamino group appear at δ ~54–59 .

- IR : A strong C=O stretch (~1720 cm⁻¹) confirms the ester moiety .

- HRMS : Molecular ion peaks (e.g., m/z 326.26 for analogous compounds) validate the molecular formula .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to byproduct formation, and what analytical methods resolve these impurities?

Over-alkylation or incomplete transesterification can generate side products like tris-benzylated derivatives or residual glycine esters. Key mitigation strategies:

- Analytical monitoring : Use HPLC or GC-MS to track reaction progress. For example, a reversed-phase C18 column with UV detection (254 nm) resolves benzyl 2-(dibenzylamino)acetate (retention time ~12 min) from byproducts .

- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound .

Q. What contradictions exist in catalytic systems for esterification of benzyl 2-(dibenzylamino)acetate precursors, and how can these be reconciled?

Studies report conflicting optimal conditions for esterification:

- Acid catalysts : H₂SO₄/ammonium cerium phosphate achieves ~85% yield at 110°C but requires stringent moisture control .

- Enzymatic catalysts : Lipases (e.g., CAL-B) offer greener alternatives but show lower efficiency (~60% yield) at 40°C .

Reconciliation involves hybrid approaches, such as acid-enzyme tandem systems, to leverage both high activity and selectivity .

Q. How does the steric environment of the dibenzylamino group influence reactivity in nucleophilic substitutions?

The bulky dibenzylamino group hinders nucleophilic attack at the α-carbon, favoring alternative pathways. For instance, in hydroformylation reactions, steric shielding directs formylation to the β-position, as observed in hydroformylation of 2-(dibenzylamino)pent-4-enoate derivatives . Computational models (DFT) corroborate this by showing higher activation barriers for α-attack .

Q. What in vitro models assess the metabolic fate of benzyl 2-(dibenzylamino)acetate, and what are the safety implications?

Metabolism studies using human keratinocytes and hepatocytes reveal rapid hydrolysis to benzyl alcohol and acetic acid, with further oxidation to benzoic acid . These findings underscore:

Q. How can kinetic modeling optimize continuous flow synthesis of benzyl 2-(dibenzylamino)acetate derivatives?

Michaelis-Menten kinetics applied to enzyme-catalyzed transesterification in flow reactors can predict optimal:

- Residence time : 30–60 min for >90% conversion .

- Flow rates : 0.5–1.0 mL/min balances throughput and reaction completion .

Data Contradictions and Resolution

Q. Why do reported yields for enzymatic esterification vary widely, and how can reproducibility be improved?

Discrepancies arise from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.